N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (also referred to as Suc-Ala-Ala-Pro-Phe-pNA or succinyl-AAPF-pNA) is a synthetic peptide commonly employed as a chromogenic substrate in biochemical assays. [, , , , , , , , ] It serves as a specific substrate for chymotrypsin-like serine proteases, a class of enzymes with crucial roles in various biological processes. [, , , , ] When hydrolyzed by these enzymes, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide releases p-nitroaniline, a yellow-colored compound detectable spectrophotometrically at 405 nm. [, , , , ] This property makes it a valuable tool in research for:
Acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide is classified as a peptide substrate. Its synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the peptide. The compound is sourced from various chemical suppliers and is utilized extensively in laboratories focused on enzymology and proteomics.
The predominant method for synthesizing acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide is solid-phase peptide synthesis (SPPS). This method involves the following steps:
In industrial settings, automated synthesizers enhance the efficiency of SPPS by allowing for rapid and reproducible synthesis of peptides. Quality control measures ensure that the final product meets required specifications for purity and activity.
The molecular structure of acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide features a linear arrangement of amino acids terminated by a p-nitroanilide group. The acetyl group at the N-terminus enhances solubility and stability, while the p-nitroanilide provides a chromogenic signal upon cleavage by proteases.
Acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide undergoes hydrolysis reactions primarily catalyzed by various proteases, such as chymotrypsin and elastase. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm due to its yellow color .
The reaction conditions typically involve:
The mechanism of action for acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide involves specific binding and recognition by proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond within the substrate, leading to the release of p-nitroaniline. This enzymatic activity can be monitored through changes in absorbance at 405 nm, providing insights into enzyme kinetics and inhibition profiles .
Acetyl-DL-alanine-DL-alanine-DL-proline-DL-phenylalanine-p-nitroanilide has several important applications in scientific research:
This compound's unique properties make it an invaluable tool in biochemistry and molecular biology research, particularly in understanding enzyme mechanisms and developing new therapeutic agents.
AC-Ala-Ala-Pro-Phe-pNA (N-Acetyl-Ala-Ala-Pro-Phe-p-nitroanilide) is a synthetic peptide substrate extensively employed for measuring proteolytic activity in biochemical research. Its structure comprises a tetrapeptide sequence (Ala-Ala-Pro-Phe) with an N-terminal acetyl group enhancing stability and solubility, and a C-terminal p-nitroanilide (pNA) group serving as a chromogenic reporter. Upon enzymatic cleavage—specifically at the Phe-pNA bond by target proteases—the pNA moiety is released, producing a distinct yellow color detectable at 405–410 nm. This characteristic enables real-time quantification of enzyme activity through simple spectrophotometric methods [1] [6].
The substrate exhibits high specificity for serine proteases, including chymotrypsin, elastase, cathepsin G, and subtilisin Carlsberg. Its Ala-Ala-Pro-Phe sequence mimics natural protease recognition sites, allowing it to function as a physiologically relevant probe. For example:
Table 1: Protease Specificity of AC-Ala-Ala-Pro-Phe-pNA
Enzyme | Primary Cleavage Site | Biological Relevance |
---|---|---|
Chymotrypsin | Phe-pNA bond | Digestive enzyme; biomarker for pancreatitis |
Elastase | Phe-pNA bond | Tissue remodeling; emphysema biomarker |
Cathepsin G | Phe-pNA bond | Neutrophil-mediated inflammation |
Subtilisin Carlsberg | Phe-pNA bond | Industrial protein degradation |
Kinetic studies using AC-Ala-Ala-Pro-Phe-pNA provide critical insights into enzyme-substrate interactions and catalytic efficiency. The Michaelis constant (Kₘ) reflects binding affinity, while the turnover number (kcat) indicates the maximum catalytic rate. Key parameters include:
These parameters are sensitive to structural dynamics of enzymes. For instance, glycosylation of subtilisin Carlsberg reduces conformational flexibility, decreasing kcat by up to 40% without altering Kₘ. This demonstrates that restricted dynamics primarily hinder the acylation and deacylation steps in catalysis [7].
Table 2: Kinetic Parameters of AC-Ala-Ala-Pro-Phe-pNA Hydrolysis
Enzyme | Kₘ (mM) | kcat (s⁻¹) | Conditions |
---|---|---|---|
Cathepsin G | 1.7 | Not reported | Tris buffer, pH 8.6, 25°C |
Subtilisin Carlsberg | 1.15 | 12.5 | Phosphate buffer, pH 7.8, 25°C |
Thermostable protease | 1.7* | 18.2* | Tris buffer, pH 7.0, 95°C |
*Estimated from analogous suc-AAPF-pNA substrate* [5]
While chromogenic substrates like AC-Ala-Ala-Pro-Phe-pNA offer simplicity, fluorogenic analogues provide enhanced sensitivity due to lower background signals. Key comparisons include:
Table 3: Chromogenic vs. Fluorogenic Protease Substrates
Parameter | AC-Ala-Ala-Pro-Phe-pNA (Chromogenic) | Fluorogenic Analogues (e.g., Ac-AAPF-AMC) |
---|---|---|
Detection Limit | ~1 μM pNA | ~10 nM AMC |
Assay Complexity | Low (UV-Vis spectrometer) | Moderate (fluorescence microplate reader) |
Dynamic Range | Moderate | High |
Applicability | Enzyme kinetics, diagnostic assays | Cell-based assays, drug screening |
Synthetic Cost | Low | High (due to complex quencher systems) |
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